molecular formula C8H8N2O4S2 B5349391 2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid

2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid

Cat. No. B5349391
M. Wt: 260.3 g/mol
InChI Key: BYSCGAHPOOQOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid, also known as PDA, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Mechanism of Action

The mechanism of action of 2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid involves its ability to chelate metal ions such as copper and iron. This compound forms stable complexes with these metal ions, which can then be detected using various analytical techniques. Additionally, this compound has been found to have antioxidant properties, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been found to have potential applications in the treatment of heavy metal poisoning, as it can chelate metal ions and prevent their toxic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid in lab experiments is its ability to form stable complexes with various drugs, which may enhance their efficacy. Additionally, this compound has been found to have low toxicity, which makes it a safer alternative to other chelating agents. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other chelating agents.

Future Directions

There are several future directions for research on 2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid. One area of interest is the development of this compound-based drug delivery systems, which may enhance the efficacy and specificity of various drugs. Additionally, further studies are needed to explore the potential applications of this compound in the treatment of heavy metal poisoning and oxidative stress-related diseases. Finally, the development of more cost-effective synthesis methods for this compound may make this compound more accessible for scientific research.

Synthesis Methods

The synthesis of 2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid involves the reaction of 3,6-dichloropyridazine with sodium sulfide in the presence of sodium hydroxide. The resulting product is then treated with chloroacetic acid to yield this compound. This method has been optimized for high yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

2,2'-[3,6-pyridazinediylbis(thio)]diacetic acid has been found to have various scientific research applications, particularly in the field of biochemistry. This compound has been used as a chelating agent for metal ions, and it has been found to have potential applications in the treatment of heavy metal poisoning. This compound has also been used as a fluorescent probe for the detection of copper ions in biological samples. Additionally, this compound has been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.

properties

IUPAC Name

2-[6-(carboxymethylsulfanyl)pyridazin-3-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S2/c11-7(12)3-15-5-1-2-6(10-9-5)16-4-8(13)14/h1-2H,3-4H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSCGAHPOOQOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1SCC(=O)O)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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